molecular formula C14H21NO3 B14081259 8-(2-Nitrophenyl)octan-1-OL CAS No. 100891-25-6

8-(2-Nitrophenyl)octan-1-OL

Cat. No.: B14081259
CAS No.: 100891-25-6
M. Wt: 251.32 g/mol
InChI Key: BPSZJMNIGIRSAU-UHFFFAOYSA-N
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Description

Benzeneoctanol, 2-nitro- is an organic compound characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an octanol chain. Nitro compounds are significant in various fields due to their unique chemical properties and reactivity. Benzeneoctanol, 2-nitro- is used in diverse applications, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneoctanol, 2-nitro- typically involves the nitration of benzeneoctanol. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+) acts as the electrophile .

Industrial Production Methods: In industrial settings, the production of Benzeneoctanol, 2-nitro- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzeneoctanol, 2-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzeneoctanol, 2-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved include the generation of reactive oxygen species (ROS) and the modulation of enzyme activities .

Comparison with Similar Compounds

Uniqueness: Benzeneoctanol, 2-nitro- is unique due to the presence of both a nitro group and an octanol chain, which imparts distinct chemical and physical properties. This combination allows for specific reactivity and applications that are not observed in simpler nitro compounds .

Properties

CAS No.

100891-25-6

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

8-(2-nitrophenyl)octan-1-ol

InChI

InChI=1S/C14H21NO3/c16-12-8-4-2-1-3-5-9-13-10-6-7-11-14(13)15(17)18/h6-7,10-11,16H,1-5,8-9,12H2

InChI Key

BPSZJMNIGIRSAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCCCCCO)[N+](=O)[O-]

Origin of Product

United States

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